(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the hydroxyphenyl group to the pyrrolidine ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitric acid, or sulfuric acid are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Due to its chiral nature, it may be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: The compound could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Pharmacological Studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.
Industry
Material Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride would depend on its specific interactions with molecular targets. This could involve:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways by interacting with key molecules involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.
(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: A similar compound with a methoxy group instead of a hydroxy group.
(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: A similar compound with a chloro group instead of a hydroxy group.
Uniqueness
The uniqueness of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1392211-71-0 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
(3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
InChI Key |
FEGJNIKGVWOYLO-BAUSSPIASA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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